molecular formula C12H22F3NO4 B1447086 (3R)-3-aminodecanoic acid, trifluoroacetic acid CAS No. 1807888-02-3

(3R)-3-aminodecanoic acid, trifluoroacetic acid

Cat. No. B1447086
M. Wt: 301.3 g/mol
InChI Key: BMZCMKJPCDEOBS-SBSPUUFOSA-N
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Description

Trifluoroacetic acid (TFA) is an organofluorine compound with the chemical formula CF3CO2H . It is a haloacetic acid, with all three of the acetyl group’s hydrogen atoms replaced by fluorine atoms . It is a colorless liquid with a vinegar-like odor . TFA is widely used in organic chemistry for various purposes .


Synthesis Analysis

TFA is prepared industrially by the electrofluorination of acetyl chloride or acetic anhydride, followed by hydrolysis of the resulting trifluoroacetyl fluoride . TFA is commonly used in the manufacturing process to release synthesized peptides from solid-phase resins . TFA or acetate is also used during reversed-phase HPLC purification of peptides .


Molecular Structure Analysis

The molecular structure of TFA is CF3CO2H . It is a haloacetic acid, with all three of the acetyl group’s hydrogen atoms replaced by fluorine atoms .


Chemical Reactions Analysis

TFA is a known breakdown product of numerous pesticides and of many other industrial chemicals including hydrochlorofluorocarbons and hydrofluorocarbons (HCFCs and HFCs, which are used as propellants in various sprays and as cooling agents), fluoropolymers (such as teflon) and medicinal products (such as the anaesthetic halothane) .


Physical And Chemical Properties Analysis

TFA is a colorless liquid with a vinegar-like odor . It is a stronger acid than acetic acid, having an acid ionisation constant, Ka, that is approximately 34,000 times higher .

Scientific Research Applications

Chromatography and Mass Spectrometry

Trifluoroacetic acid (TFA) is extensively used as a mobile phase additive in liquid chromatography-mass spectrometry (LC-MS) for the analysis of proteins and peptides. While TFA enhances reversed-phase chromatographic performance, it can lead to mass spectrometry signal suppression during electrospray ionization. Studies have explored various means to mitigate this issue, such as the introduction of mobile phase additives like formate buffer, acetic acid, or propionic acid, which can improve MS sensitivity and maintain chromatography integrity (Bobály et al., 2015), (Shou & Naidong, 2005).

Protein Characterization

In protein characterization, the addition of glycine in TFA-containing mobile phases has been found to significantly boost mass spectrometry responses by mitigating ion suppression, thereby enhancing the detection sensitivity in LC-MS-based biopharmaceutical characterization (Mao et al., 2020).

Organic Synthesis

TFA is used as an effective catalyst and reagent in various organic synthesis reactions, including the synthesis of dihydropyrroles, quinolin-2-ones, and quinolines. It aids in processes such as the domino reaction, Claisen rearrangement, and cyclization, showcasing its versatility and efficiency in promoting chemical transformations (Lashkari et al., 2018), (Pathak et al., 2007).

Catalysis

The catalytic applications of TFA are evident in the synthesis of medicinally important compounds like benzodiazepines and amino alcohol derivatives. Its role in catalyzing condensation, intramolecular cyclization, and coupling reactions highlights its importance in pharmaceutical and organic chemistry (Bera et al., 2014), (Roy et al., 2015).

Structural Chemistry

In structural chemistry, TFA is involved in the formation of specific structures like zwitterionic argininium cations and trifluoroacetate anions, playing a role in the analysis and structural elucidation of compounds (Suresh et al., 2006).

Safety And Hazards

TFA may be corrosive to metals, harmful if inhaled, and causes severe skin burns and eye damage . It may cause respiratory irritation, drowsiness or dizziness, and may cause damage to organs through prolonged or repeated exposure .

Future Directions

TFA has been studied since the 1990s . The most well-known ultra-short-chain perfluoroalkyl acid is TFA . Potential sources and the fate of ultra-short-chain perfluoroalkyl acids other than TFA are not well studied and data reporting their environmental occurrence is scarce .

properties

IUPAC Name

(3R)-3-aminodecanoic acid;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO2.C2HF3O2/c1-2-3-4-5-6-7-9(11)8-10(12)13;3-2(4,5)1(6)7/h9H,2-8,11H2,1H3,(H,12,13);(H,6,7)/t9-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMZCMKJPCDEOBS-SBSPUUFOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(CC(=O)O)N.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCC[C@H](CC(=O)O)N.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22F3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R)-3-aminodecanoic acid, trifluoroacetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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